![molecular formula C15H16ClN5O2 B14716644 2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 18203-98-0](/img/structure/B14716644.png)
2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol is a chemical compound with the molecular formula C15H16ClN5O2 It is characterized by the presence of a chloro-substituted purine ring attached to a phenyl group, which is further linked to a diethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol typically involves the reaction of 6-chloro-9H-purine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A related compound with a similar purine structure but lacking the phenyl and diethanol groups.
2-Chloroadenine: Another purine derivative with a chloro substitution at a different position.
4-(2-Chloro-9H-purin-6-yl)phenyl methyl ether: A compound with a similar purine and phenyl structure but different functional groups.
Uniqueness
2,2’-{[4-(6-Chloro-9H-purin-9-yl)phenyl]imino}diethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diethanol moiety provides additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
18203-98-0 |
|---|---|
Formule moléculaire |
C15H16ClN5O2 |
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
2-[4-(6-chloropurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H16ClN5O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2 |
Clé InChI |
CTMWXCRTIFAYGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
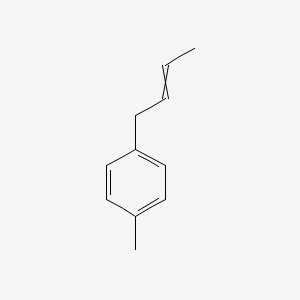
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
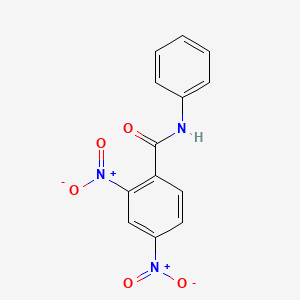
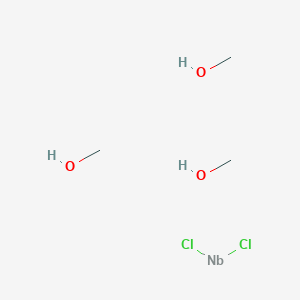
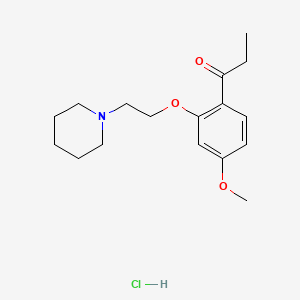
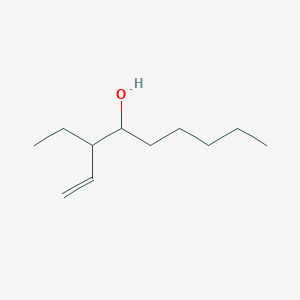

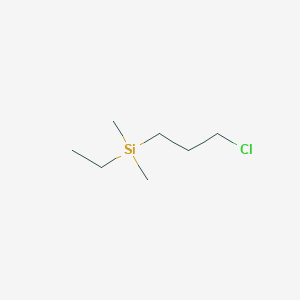

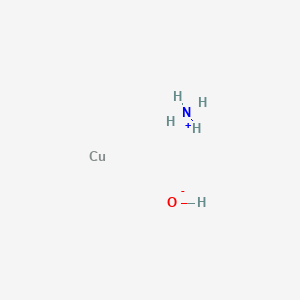

![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
